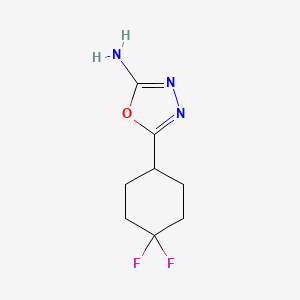
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 5-position with a 4,4-difluorocyclohexyl group and at the 2-position with an amine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction involving a precursor with the appropriate functional groups . The 4,4-difluorocyclohexyl group could potentially be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the 4,4-difluorocyclohexyl and amine groups attached at the 5- and 2-positions, respectively .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the oxadiazole ring and the amine and 4,4-difluorocyclohexyl groups . The amine group could potentially participate in acid-base reactions, while the oxadiazole ring might undergo reactions characteristic of heterocyclic compounds .
科学的研究の応用
Photochemistry and Synthesis Routes
Fluorinated Heterocyclic Compounds : The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored, revealing pathways leading to the synthesis of fluorinated heterocycles through photolytic intermediate cleavage. This method provides an efficient route for preparing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, showcasing the utility of these compounds in synthesizing target fluorinated structures (Pace et al., 2004). Additionally, [4+1] cyclization has been developed as a facile synthesis method for 1,3,4-oxadiazoles, utilizing halofluorinated compounds as C1 synthons for constructing deuterated nitrogen-heterocyclic compounds (Wang et al., 2021).
Novel Synthesis Approaches
Efficient Condensation Reactions : A novel, efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives via a one-pot, four-component condensation reaction has been developed. This approach uses (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde, offering an alternative to traditional synthesis methods (Ramazani & Rezaei, 2010).
Antimicrobial and Anticancer Activities
Biological Activities : Research into the biological activities of 1,3,4-oxadiazole derivatives has shown promising results. For example, some newly synthesized 1,2,4-triazole derivatives exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Moreover, certain 1,3,4-oxadiazole compounds have been evaluated for their anticancer activity, with halogenated 1,2,4-oxadiazoles showing potential against mammary carcinoma and colon cancer cells (Caneschi et al., 2019).
Heterocyclic Compound Synthesis
Synthesis of Fused Rings : The synthesis and characterization of heterocyclic fused rings based on 5-aryl-1,3,4-oxadiazole have been detailed, demonstrating the versatility of 1,3,4-oxadiazole derivatives in creating complex heterocyclic structures (Abbas et al., 2017).
作用機序
特性
IUPAC Name |
5-(4,4-difluorocyclohexyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c9-8(10)3-1-5(2-4-8)6-12-13-7(11)14-6/h5H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQGFUCNVMIMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NN=C(O2)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4-Difluorocyclohexyl)-1,3,4-oxadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

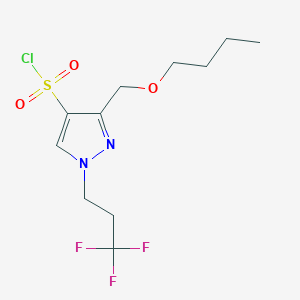
![ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2580732.png)
![9-benzyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2580737.png)
![Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2580738.png)
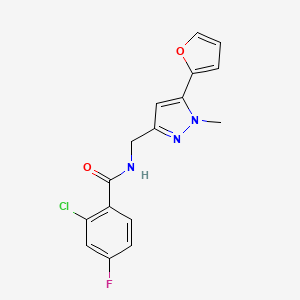
![methyl (2Z)-3-amino-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2580742.png)
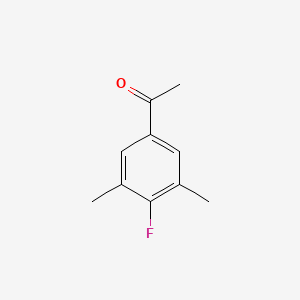
![3,3-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2580744.png)

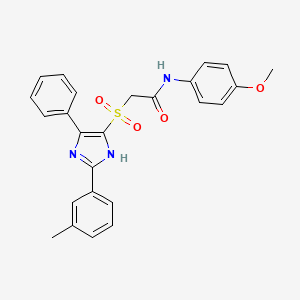
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopropylethanone](/img/structure/B2580754.png)